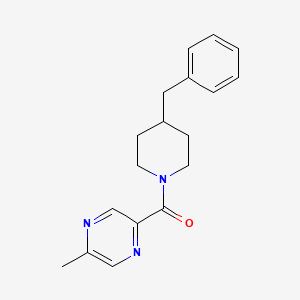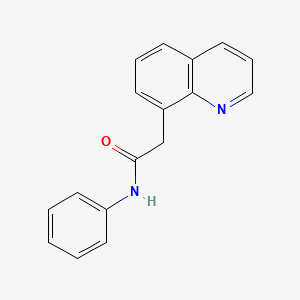
(4-cyclopentylpiperazin-1-yl)-(1H-indazol-7-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-cyclopentylpiperazin-1-yl)-(1H-indazol-7-yl)methanone, also known as CPI-7, is a small molecule compound that has gained significant attention in the field of neuroscience research. This compound has been shown to have potential therapeutic applications for various neurological disorders, including anxiety, depression, and schizophrenia. In
Mecanismo De Acción
The exact mechanism of action of (4-cyclopentylpiperazin-1-yl)-(1H-indazol-7-yl)methanone is not fully understood. However, studies have suggested that (4-cyclopentylpiperazin-1-yl)-(1H-indazol-7-yl)methanone may act as a partial agonist of the serotonin 5-HT1A receptor and an antagonist of the dopamine D2 receptor. These effects may contribute to the anxiolytic, antidepressant, and antipsychotic effects of (4-cyclopentylpiperazin-1-yl)-(1H-indazol-7-yl)methanone.
Biochemical and Physiological Effects:
(4-cyclopentylpiperazin-1-yl)-(1H-indazol-7-yl)methanone has been shown to have a range of biochemical and physiological effects. Studies have demonstrated that (4-cyclopentylpiperazin-1-yl)-(1H-indazol-7-yl)methanone can increase the levels of serotonin and dopamine in the brain, which may contribute to its therapeutic effects. Additionally, (4-cyclopentylpiperazin-1-yl)-(1H-indazol-7-yl)methanone has been shown to decrease the levels of stress hormones, such as corticosterone, in animal models. These findings suggest that (4-cyclopentylpiperazin-1-yl)-(1H-indazol-7-yl)methanone may have a beneficial effect on the stress response system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (4-cyclopentylpiperazin-1-yl)-(1H-indazol-7-yl)methanone is its high purity, which makes it an ideal compound for scientific research. Additionally, (4-cyclopentylpiperazin-1-yl)-(1H-indazol-7-yl)methanone has been shown to have a relatively low toxicity profile in animal models. However, one limitation of (4-cyclopentylpiperazin-1-yl)-(1H-indazol-7-yl)methanone is that it has a relatively short half-life, which may limit its effectiveness in some experiments.
Direcciones Futuras
There are several future directions for research on (4-cyclopentylpiperazin-1-yl)-(1H-indazol-7-yl)methanone. One potential direction is to investigate the long-term effects of (4-cyclopentylpiperazin-1-yl)-(1H-indazol-7-yl)methanone on neurological disorders. Additionally, further studies are needed to fully understand the mechanism of action of (4-cyclopentylpiperazin-1-yl)-(1H-indazol-7-yl)methanone. Finally, research is needed to determine the potential therapeutic applications of (4-cyclopentylpiperazin-1-yl)-(1H-indazol-7-yl)methanone in humans.
Conclusion:
In conclusion, (4-cyclopentylpiperazin-1-yl)-(1H-indazol-7-yl)methanone is a small molecule compound that has gained significant attention in the field of neuroscience research. The synthesis of (4-cyclopentylpiperazin-1-yl)-(1H-indazol-7-yl)methanone is relatively straightforward, and its high purity makes it an ideal compound for scientific research. Studies have shown that (4-cyclopentylpiperazin-1-yl)-(1H-indazol-7-yl)methanone has potential therapeutic applications for various neurological disorders, including anxiety, depression, and schizophrenia. Further research is needed to fully understand the mechanism of action of (4-cyclopentylpiperazin-1-yl)-(1H-indazol-7-yl)methanone and its potential therapeutic applications in humans.
Métodos De Síntesis
The synthesis of (4-cyclopentylpiperazin-1-yl)-(1H-indazol-7-yl)methanone involves the reaction of (4-cyclopentylpiperazin-1-yl)methanamine with 1H-indazole-7-carboxylic acid chloride. This reaction yields (4-cyclopentylpiperazin-1-yl)-(1H-indazol-7-yl)methanone as a white solid with a purity of over 98%. The synthesis of (4-cyclopentylpiperazin-1-yl)-(1H-indazol-7-yl)methanone is relatively straightforward and can be performed using standard laboratory equipment. The high purity of (4-cyclopentylpiperazin-1-yl)-(1H-indazol-7-yl)methanone makes it an ideal compound for scientific research.
Aplicaciones Científicas De Investigación
(4-cyclopentylpiperazin-1-yl)-(1H-indazol-7-yl)methanone has been extensively studied for its potential therapeutic applications in the field of neuroscience research. Studies have shown that (4-cyclopentylpiperazin-1-yl)-(1H-indazol-7-yl)methanone has anxiolytic and antidepressant effects in animal models. Additionally, (4-cyclopentylpiperazin-1-yl)-(1H-indazol-7-yl)methanone has been shown to have antipsychotic effects in animal models of schizophrenia. These findings suggest that (4-cyclopentylpiperazin-1-yl)-(1H-indazol-7-yl)methanone may have potential therapeutic applications for various neurological disorders.
Propiedades
IUPAC Name |
(4-cyclopentylpiperazin-1-yl)-(1H-indazol-7-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O/c22-17(15-7-3-4-13-12-18-19-16(13)15)21-10-8-20(9-11-21)14-5-1-2-6-14/h3-4,7,12,14H,1-2,5-6,8-11H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVCNWTCCRMLKMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCN(CC2)C(=O)C3=CC=CC4=C3NN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-cyclopentylpiperazin-1-yl)-(1H-indazol-7-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)-3-(4-methylphenyl)propan-1-one](/img/structure/B7474130.png)




![1-(Ethylaminomethyl)benzo[f]chromen-3-one](/img/structure/B7474177.png)

![6-[(2,5-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7474188.png)





